

# Live-Cell Imaging of Microtubule Dynamics with Tubulin Polymerization-IN-67

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tubulin polymerization-IN-67*

Cat. No.: *B15609243*

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## Application Notes and Protocols

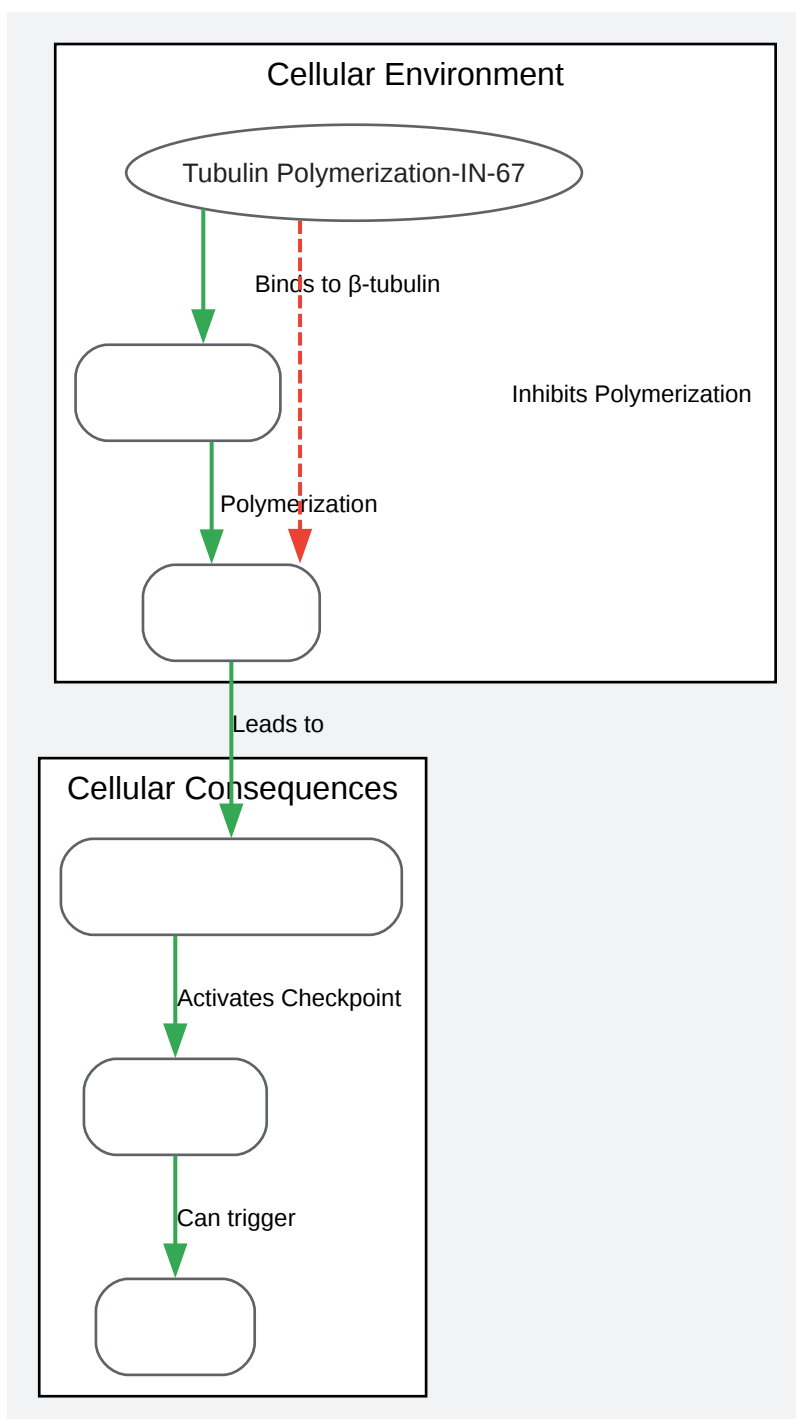
Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Tubulin Polymerization-IN-67** is a potent, cell-permeable, small molecule inhibitor of tubulin polymerization. It serves as a powerful tool for studying the dynamics of the microtubule cytoskeleton in living cells. By disrupting microtubule formation, **Tubulin Polymerization-IN-67** induces cell cycle arrest at the G2/M phase and can trigger apoptosis, making it a valuable compound for cancer research and drug development. These application notes provide detailed protocols for utilizing **Tubulin Polymerization-IN-67** to investigate its real-time effects on microtubule dynamics and cellular processes.

## Mechanism of Action

**Tubulin Polymerization-IN-67** functions as a microtubule-destabilizing agent. It binds to the colchicine-binding site on  $\beta$ -tubulin, a subunit of the tubulin heterodimer. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis. Consequently, the spindle assembly checkpoint is activated, leading to a halt in the cell cycle at the G2/M phase, which can ultimately lead to programmed cell death (apoptosis).



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Caption: Mechanism of Action of **Tubulin Polymerization-IN-67**.

## Quantitative Data

The following tables summarize the in vitro efficacy of **Tubulin Polymerization-IN-67** against various human cancer cell lines and its direct effect on tubulin polymerization.

Table 1: Anti-proliferative Activity of **Tubulin Polymerization-IN-67** (IC50 in  $\mu\text{M}$ )

| Cell Line | Cancer Type     | IC50 ( $\mu\text{M}$ ) |
|-----------|-----------------|------------------------|
| HeLa      | Cervical Cancer | 0.015                  |
| A549      | Lung Cancer     | 0.028                  |
| MCF-7     | Breast Cancer   | 0.019                  |
| HCT116    | Colon Cancer    | 0.022                  |

Table 2: Inhibition of Tubulin Polymerization by **Tubulin Polymerization-IN-67**

| Compound                     | IC50 ( $\mu\text{M}$ ) |
|------------------------------|------------------------|
| Tubulin Polymerization-IN-67 | 1.5                    |
| Colchicine (Reference)       | 1.8                    |
| Nocodazole (Reference)       | 1.2                    |

## Experimental Protocols

### Live-Cell Imaging of Microtubule Dynamics

This protocol describes the use of live-cell imaging to visualize the effect of **Tubulin Polymerization-IN-67** on microtubule dynamics.

Materials:

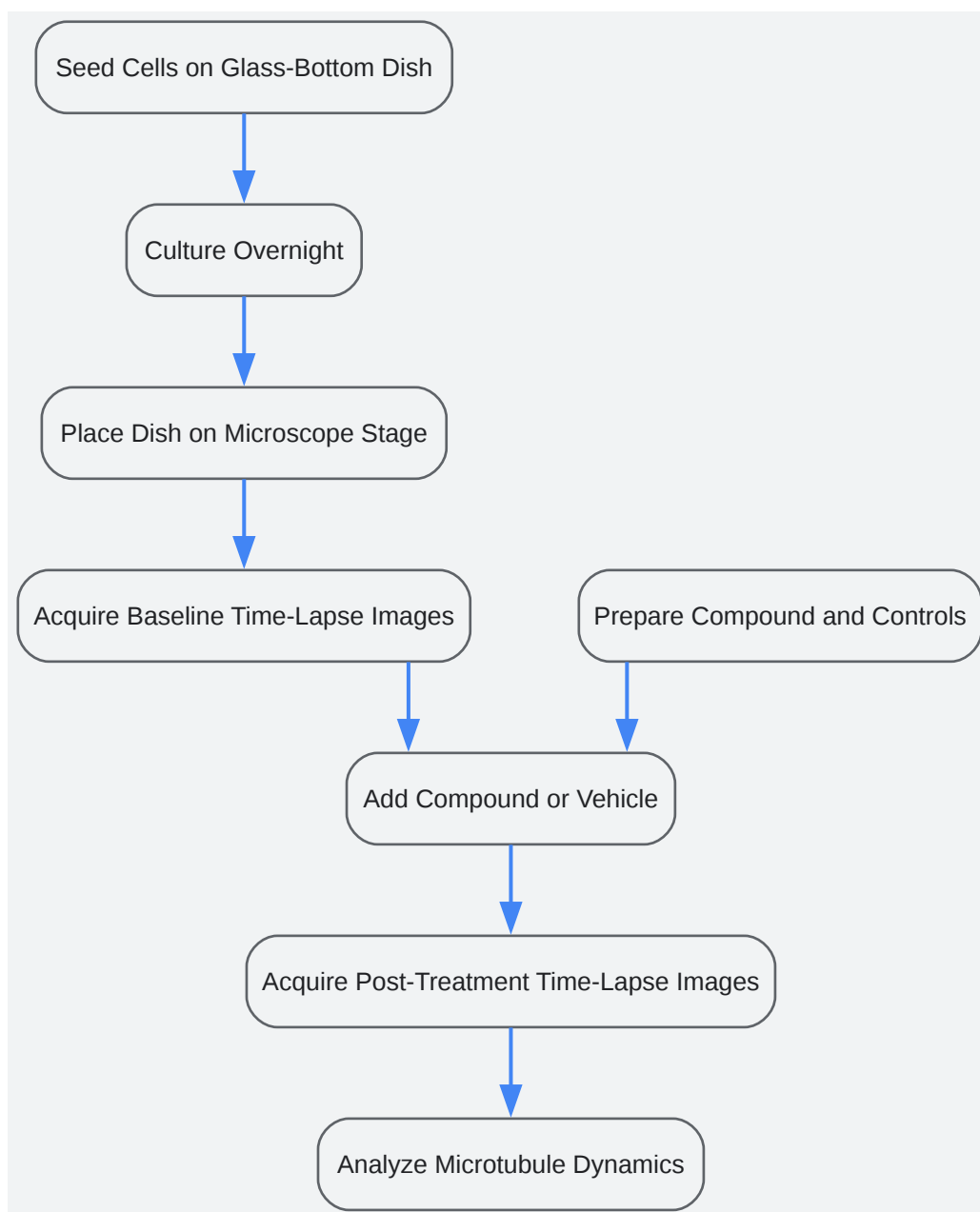
- Human cancer cell line (e.g., HeLa, U2OS) stably expressing a fluorescently tagged tubulin (e.g., GFP- $\alpha$ -tubulin) or a microtubule-binding protein (e.g., mCherry-EB3).
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Glass-bottom imaging dishes.

- **Tubulin Polymerization-IN-67.**
- Dimethyl sulfoxide (DMSO).
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
- Live-cell imaging system with environmental control (37°C, 5% CO<sub>2</sub>).

Procedure:

- **Cell Seeding:** Seed cells onto glass-bottom imaging dishes at a density that allows for the visualization of individual cells and their microtubule networks (typically 50-70% confluency at the time of imaging).
- **Cell Culture:** Culture cells overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Compound Preparation:** Prepare a 10 mM stock solution of **Tubulin Polymerization-IN-67** in DMSO. Further dilute the stock solution in live-cell imaging medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
- **Imaging Setup:**
  - Place the imaging dish on the microscope stage within the environmental chamber, ensuring the temperature and CO<sub>2</sub> levels are maintained.
  - Allow the cells to acclimate for at least 30 minutes before imaging.
  - Locate a field of view with healthy, well-spread cells.
- **Baseline Imaging:** Acquire time-lapse images of the cells before adding the compound to establish a baseline of normal microtubule dynamics. Capture images every 30-60 seconds for 5-10 minutes.
- **Treatment:** Gently add the pre-warmed medium containing **Tubulin Polymerization-IN-67** or the vehicle control to the imaging dish.

- **Post-Treatment Imaging:** Immediately begin acquiring time-lapse images using the same settings as the baseline imaging. Continue imaging for at least 1-2 hours to observe the effects on microtubule structure and dynamics.
- **Data Analysis:** Analyze the time-lapse movies to observe changes in microtubule length, density, and dynamics (e.g., growth and shrinkage events). Quantify changes in microtubule integrity over time.



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Caption: Experimental Workflow for Live-Cell Imaging.

## Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of **Tubulin Polymerization-IN-67** on the cell cycle distribution.<sup>[1][2]</sup>

Materials:

- Human cancer cell line (e.g., HeLa, A549).
- Complete cell culture medium.
- 6-well plates.
- **Tubulin Polymerization-IN-67**.
- DMSO.
- Phosphate-buffered saline (PBS).
- Trypsin-EDTA.
- 70% Ethanol (ice-cold).
- Propidium Iodide (PI) staining solution (containing RNase A).
- Flow cytometer.

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- Cell Culture: Allow cells to attach and grow for 24 hours.
- Treatment: Treat the cells with various concentrations of **Tubulin Polymerization-IN-67** (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for 24 hours.

- Cell Harvesting:
  - Aspirate the medium and wash the cells with PBS.
  - Add Trypsin-EDTA to detach the cells.
  - Collect the cells in a centrifuge tube and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
- Fixation:
  - Wash the cell pellet with cold PBS.
  - Resuspend the pellet in 500 µL of cold PBS.
  - While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
  - Incubate on ice for at least 30 minutes or at -20°C overnight.
- Staining:
  - Pellet the fixed cells by centrifugation.
  - Wash the pellet with PBS.
  - Resuspend the cell pellet in PI staining solution.
  - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry:
  - Analyze the stained cells using a flow cytometer.
  - Collect data for at least 10,000 events per sample.
- Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with increasing concentrations of **Tubulin Polymerization-IN-67**.

## Safety Precautions

**Tubulin Polymerization-IN-67** is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with the compound should be performed in a chemical fume hood. Dispose of all waste containing the compound according to institutional guidelines for hazardous materials.

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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Address: 3281 E Guasti Rd

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